molecular formula C20H22Cl2N2O B12513492 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride

2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride

Cat. No.: B12513492
M. Wt: 377.3 g/mol
InChI Key: DBCZNQRSWXNUCJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride include other pyridinium salts with varying substituents. These compounds share similar structural features but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Some similar compounds include:

Properties

Molecular Formula

C20H22Cl2N2O

Molecular Weight

377.3 g/mol

IUPAC Name

(2-hydroxy-2,2-diphenylethyl)-(pyridin-1-ium-2-ylmethyl)azanium;dichloride

InChI

InChI=1S/C20H20N2O.2ClH/c23-20(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-21-15-19-13-7-8-14-22-19;;/h1-14,21,23H,15-16H2;2*1H

InChI Key

DBCZNQRSWXNUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=[NH+]2)(C3=CC=CC=C3)O.[Cl-].[Cl-]

Origin of Product

United States

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